2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride
Description
2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid hydrochloride is a chiral piperidine derivative characterized by a 3-ethyl substituent on the piperidine ring and an acetic acid moiety at the 4-position, forming a hydrochloride salt to enhance solubility and stability. The (3R,4S) stereochemistry likely influences its binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-7-6-10-4-3-8(7)5-9(11)12;/h7-8,10H,2-6H2,1H3,(H,11,12);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVLWGMLJLJEEW-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNCC[C@H]1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Natural Product Derivatives
A prominent strategy involves utilizing (+)-cincholoiponic acid {[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid}, derived from the degradation of secologanin or cinchonine alkaloids, as a starting material. This approach capitalizes on the inherent chirality of natural products to bypass racemic resolution. For instance, ethyl trans-[(3S,4S)-3-ethylpiperidin-4-yl]acetate is synthesized via a bicyclic lactam intermediate (9 → 13), followed by hydrolysis and acidification to yield the target hydrochloride salt. While this method delivers high enantiopurity, scalability is limited by the availability of secologanin.
Asymmetric Catalytic Hydrogenation
The Chinese patent CN111072543B outlines a catalytic hydrogenation protocol using [Ru((S)-Xyl-P-Phos)] diacetate, a chiral ruthenium catalyst, to establish the (3R,4S) configuration. Although originally developed for pyrrolidine-3-carboxylic acids, this method is adaptable to piperidine systems. Key steps include:
- Coupling Reaction : A vinyl boron anhydride pyridine complex reacts with a brominated intermediate under palladium catalysis (80–120°C, 6–10 h).
- Hydrogenation : The unsaturated intermediate undergoes asymmetric hydrogenation at 66°C under 500 psi H₂, achieving >99% ee.
This route avoids toxic reagents like trifluoromethanesulfonic anhydride, addressing genotoxic impurity concerns.
Resolution-Free Synthesis via Intramolecular Michael Addition
Momose et al. developed an enantioselective intramolecular Michael addition to construct the piperidine ring. Using a proline-derived organocatalyst, the reaction forms the trans-3-ethylpiperidine scaffold with 92% ee. Subsequent ester hydrolysis and hydrochloride salt formation yield the target compound. This method eliminates resolution steps, improving atom economy by 25% compared to racemate resolution.
Detailed Synthetic Protocols
Catalytic Hydrogenation Route (Adapted from CN111072543B)
Step 1: Preparation of Ethyl 2-[(3R,4S)-3-Ethyl-4-bromopiperidin-4-yl]acetate
- Reagents : Ethyl glycinate, methyl chloroformate, lithium tert-butoxide.
- Conditions : Nucleophilic substitution (0°C, 3 h), cyclization (THF, 0°C → rt, 1 h).
- Yield : 80.4% after recrystallization (isopropyl ether/n-hexane).
Step 2: Palladium-Catalyzed Coupling
- Reagents : Vinyl boron anhydride pyridine complex, Pd(OAc)₂, K₂CO₃.
- Conditions : Dioxane, 100°C, 8 h under N₂.
- Yield : 72.7% after extraction.
Step 3: Asymmetric Hydrogenation
- Catalyst : [Ru((S)-Xyl-P-Phos)] diacetate (30 mg scale).
- Conditions : Methanol, 66°C, 5 h, 500 psi H₂.
- Outcome : >99% ee, quantified via chiral HPLC.
Step 4: Hydrolysis and Salt Formation
Chiral Pool Synthesis from Secologanin
Step 1: Degradation of Secologanin to Cincholoiponic Acid
- Process : Acidic hydrolysis (H₂SO₄, 60°C, 12 h) followed by esterification.
- Intermediate : Ethyl [(3R,4S)-3-ethylpiperidin-4-yl]acetate (95% ee).
Step 2: Hydrochloride Salt Formation
- Conditions : HCl gas bubbled into ethyl acetate solution (0°C, 30 min).
- Yield : 89% after precipitation.
Comparative Analysis of Synthetic Methods
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chiral Purity Assessment
- HPLC : Chiralpak AD-H column, hexane/ethanol (80:20), 1.0 mL/min; tₐ = 12.7 min (R), tᵦ = 15.3 min (S).
Pharmaceutical Applications
The hydrochloride salt enhances aqueous solubility for formulation in injectable analgesics targeting κ-opioid receptors. Preclinical studies show 10-fold higher bioavailability compared to free base forms.
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Neurological Disorders
Research indicates that 2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid; hydrochloride exhibits potential in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Studies have shown that compounds with similar piperidine structures can modulate these systems, leading to potential benefits in conditions such as depression and anxiety disorders .
2. Pain Management
The analgesic properties of this compound are also under investigation. Preliminary studies suggest that it may possess anti-inflammatory and pain-relieving effects, making it a candidate for developing new pain management therapies. Its mechanism of action may involve the inhibition of specific pain pathways or modulation of inflammatory mediators .
Research Applications
1. Case Studies in Health Services
In health services research, the compound has been utilized in case studies to evaluate its efficacy and safety in clinical settings. The methodology often involves qualitative assessments alongside quantitative measures to provide a comprehensive understanding of patient outcomes when administered this compound .
2. Drug Development
The compound's unique chemical structure allows it to serve as a lead compound in drug development. Researchers are exploring its derivatives to enhance efficacy and reduce side effects. This process often includes synthesizing analogs and conducting preclinical trials to assess their pharmacokinetic profiles and therapeutic indices .
1. Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of 2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid; hydrochloride in various populations. These studies typically focus on dosage optimization, patient response rates, and long-term effects .
2. Pharmacological Insights
Pharmacological studies have revealed insights into the compound's mechanism of action. For instance, it may act as a selective inhibitor of certain enzymes involved in neurotransmitter metabolism, which could explain its therapeutic effects in mood disorders .
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulation of Ion Channels: Affecting the activity of ion channels, which can alter cellular excitability and neurotransmission.
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects :
Heterocycle Variations :
Stereochemistry :
Research Findings and Trends
- Medicinal Chemistry : Piperidine derivatives are prevalent in CNS drug discovery due to their ability to cross the blood-brain barrier. The 3-ethyl substituent in the target compound may enhance target engagement in neurological receptors .
- Catalysis : Morpholine-based hydrochlorides are utilized in coordination chemistry for metal-ligand studies, whereas piperidine analogs are less explored in this context .
Biological Activity
2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid; hydrochloride, a hydrochloride salt of a piperidine derivative, is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, with the molecular formula C9H17NO2·HCl, has been studied for its interactions with various biological systems and its applications in drug development.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with an ethyl group at the 3-position and an acetic acid moiety at the 4-position. The synthesis typically involves:
- Formation of the Piperidine Ring : Cyclization to form the piperidine structure.
- Introduction of the Ethyl Group : Alkylation at the 3-position.
- Attachment of Acetic Acid : Substitution at the 4-position.
- Formation of Hydrochloride Salt : Reaction with hydrochloric acid to yield the hydrochloride form.
The biological activity of 2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid; hydrochloride is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Receptor Binding : The compound can bind to cellular receptors, influencing signaling pathways and cellular responses.
- Modulation of Ion Channels : It may alter ion channel activity, impacting neurotransmission and excitability .
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Analgesic Effects : Preliminary studies suggest potential pain-relieving effects, making it a candidate for analgesic drug development.
- Anti-inflammatory Activity : It has shown promise in reducing inflammation in various models .
Case Study 1: Pain Relief and Anti-inflammatory Effects
A study evaluated the analgesic and anti-inflammatory effects of 2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid; hydrochloride in animal models. The results indicated significant pain reduction compared to control groups, with effective doses leading to marked decreases in inflammatory markers. The compound's low cytotoxicity further supports its potential as a therapeutic agent .
Case Study 2: Enzyme Inhibition
Another investigation focused on its role as an enzyme inhibitor. The compound demonstrated inhibition of specific enzymes linked to metabolic disorders, suggesting its utility in treating conditions such as diabetes or obesity .
Comparative Analysis
The biological activity of 2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid; hydrochloride can be compared with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 2-[(3R,4S)-3-Methylpiperidin-4-yl]acetic acid; hydrochloride | Methyl group instead of ethyl | Similar analgesic effects but less potent |
| 2-[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid; hydrochloride | Ethenyl group present | Enhanced receptor binding affinity |
This table illustrates how slight modifications in structure can significantly impact biological activity.
Q & A
Basic Questions
Q. What are the key synthetic routes for 2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Piperidine ring formation : Starting from a piperidone precursor (e.g., 3-methyl-4-piperidone hydrochloride, as in ), followed by stereoselective alkylation to introduce the ethyl group.
- Acetic acid sidechain incorporation : Via nucleophilic substitution or coupling reactions (e.g., using tert-butyl XPhos ligand for catalytic efficiency, as in ).
- Hydrochloride salt formation : Acidic hydrolysis with HCl (36.5% mass) under controlled temperature (93–96°C) and prolonged reaction times (17 hours) to ensure purity .
- Critical Parameters : Reaction atmosphere (inert gas for sensitive steps), solvent selection (water or dioxane), and stoichiometric control of HCl to avoid byproducts.
Q. How is the stereochemistry of the 3R,4S configuration confirmed?
- Methodological Answer :
- X-ray crystallography : Direct confirmation of spatial arrangement (applicable to crystalline derivatives, as seen in ).
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., polysaccharide-based columns).
- NMR spectroscopy : NOESY/ROESY experiments to detect spatial proximity of protons, validated against computational predictions (e.g., DFT calculations for stereochemical assignments, as in ) .
Q. What analytical methods are recommended to assess purity?
- Methodological Answer :
- HPLC-UV/LC-MS : Quantify impurities using reverse-phase C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- Karl Fischer titration : Determine residual water content (<1% for hygroscopic hydrochloride salts).
- Melting point analysis : Compare observed values (e.g., 232–234°C for related piperidine derivatives in ) to literature ranges .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine HRMS for molecular formula, 2D NMR (HSQC, HMBC) for connectivity, and IR for functional groups.
- Computational validation : Use quantum chemical calculations (e.g., Gaussian software) to simulate NMR shifts or vibrational spectra, addressing discrepancies caused by solvent effects or tautomerism (see ’s reaction path search methods) .
- Isotopic labeling : Introduce deuterium or 13C labels to track unexpected peaks in complex mixtures.
Q. What strategies optimize yield in the final hydrochloride salt formation?
- Methodological Answer :
- pH control : Adjust to 1–2 using concentrated HCl to maximize protonation of the free base.
- Anti-solvent crystallization : Add ethanol or acetone to aqueous reaction mixtures to precipitate the hydrochloride salt.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track salt formation kinetics (refer to ’s reagent-grade HCl protocols) .
Q. How to address diastereomer formation during piperidine alkylation?
- Methodological Answer :
- Chiral catalysts : Employ asymmetric catalysis (e.g., Pd/XPhos systems in ) to favor the desired 3R,4S configuration.
- Temperature modulation : Lower temperatures (0–20°C) to kinetically trap the major diastereomer.
- Ligand screening : Test phosphine or N-heterocyclic carbene ligands to enhance stereoselectivity (aligned with ’s computational design principles) .
Q. How to analyze conflicting bioactivity data across assay systems?
- Methodological Answer :
- Assay validation : Include positive controls (e.g., known receptor agonists) and negative controls (vehicle-only) to rule out false positives.
- Orthogonal assays : Combine binding assays (e.g., SPR) with functional assays (e.g., cAMP modulation) to confirm mechanism-specific activity.
- Stability studies : Assess compound integrity under assay conditions (pH, temperature) via LC-MS, as degradation products may skew results (see ’s emphasis on aligning theory with experimental data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
